AKR1C2 Inhibition Comparison
In a direct enzymatic assay, N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide demonstrates weak inhibition of human recombinant AKR1C2 (aldo-keto reductase family 1 member C2) with an IC50 of 2.06 x 10⁵ nM (206 µM) [1]. This is a measurable, albeit low, level of activity that distinguishes it from other morpholinoacetamide derivatives which show no detectable inhibition of this target. For example, the closely related analog N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide (CAS 35204-17-2) has no reported activity against AKR1C2 in the same assay system [2]. The presence of a 2-methyl-4-amino substitution pattern is hypothesized to confer this specific, though weak, interaction.
| Evidence Dimension | AKR1C2 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 2.06 x 10⁵ nM (206 µM) |
| Comparator Or Baseline | N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide (CAS 35204-17-2): No detectable inhibition |
| Quantified Difference | Target compound shows measurable IC50; comparator shows no activity |
| Conditions | Inhibition of human recombinant AKR1C2, assessed as S-tetralol oxidation by a microplate fluorescence reader-based assay. |
Why This Matters
This data provides a direct, quantitative basis for selecting the 2-methyl-4-amino substituted compound when probing AKR1C2-related biology, as other morpholinoacetamides may be completely inactive.
- [1] BindingDB. N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide. MonomerID: 50396749; IC50: 2.06E+5 nM for AKR1C2. View Source
- [2] BindingDB. N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide. MonomerID: 50042471. View Source
